1-Iodonaphthalene-2-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9IO |
|---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
(1-iodonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChI Key |
FTOYCXYLFKAROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)CO |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Iodonaphthalene 2 Methanol
Convergent and Divergent Synthetic Routes to the Core Structure
Halogen Exchange Reactions on Naphthalene-2-methanol Precursors
Halogen exchange reactions, particularly the Finkelstein reaction, represent a common strategy for the synthesis of iodoalkanes and aryl iodides. gla.ac.ukmanac-inc.co.jp This approach involves the conversion of a chloro- or bromo-substituted naphthalene precursor to the corresponding iodo-derivative. The reaction is typically carried out using an alkali iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jp While direct iodination methods exist, halogen exchange offers an alternative for substrates that may not be amenable to direct iodination. manac-inc.co.jp
The success of halogen exchange reactions can be influenced by several factors, including the choice of catalyst. Copper(I)-catalyzed halogen exchange reactions have been shown to be effective for the synthesis of aryl iodides from aryl bromides, providing high yields. gla.ac.uk Nickel catalysts have also been employed in these transformations. gla.ac.uk
Aryl iodides are generally more reactive than their bromo and chloro counterparts, which can make the synthesis of aryl iodides from these precursors challenging. gla.ac.uk However, the development of catalyzed reactions has significantly improved the efficiency of these transformations. gla.ac.uk
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound and its derivatives has benefited significantly from catalytic methods, particularly those involving transition metals.
Transition Metal-Catalyzed C-I Bond Formation
The formation of a carbon-iodine bond on the naphthalene scaffold can be effectively achieved through transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are prominent examples where 1-iodonaphthalene is utilized as a key reactant. chemicalbook.comlookchem.com These reactions enable the formation of new carbon-carbon bonds, crucial for the construction of more complex molecular architectures. dtu.dkresearchgate.net
Copper salts have also been used in combination with iodine for the direct iodination of aromatic compounds. oup.com For instance, the reaction of naphthalene with iodine and alumina-supported copper(II) sulfate (B86663) can produce 1-iodonaphthalene in high yield under solvent-free conditions. oup.com This method offers a milder alternative to traditional iodination procedures that often require harsh oxidizing agents. oup.com
The table below summarizes a selection of transition metal-catalyzed reactions for the synthesis of iodoaromatic compounds.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ / L11 | 1-Iodonaphthalene, CO | Aroyltrimethylgermane derivative | 71-75 | nih.gov |
| Alumina-supported CuSO₄ | Naphthalene, I₂ | 1-Iodonaphthalene | 84 | oup.com |
| Pd(PPh₃)₂Cl₂ / CuI | 1-Amino-2-iodonaphthalene, Trimethylsilylacetylene | 1-Amino-2-(trimethylsilylethynyl)naphthalene | ~100 | chim.it |
Stereoselective and Enantioselective Preparations
The development of stereoselective and enantioselective methods is a significant frontier in organic synthesis, enabling the preparation of chiral molecules with high optical purity. In the context of 1-iodonaphthalene derivatives, palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions have been employed to synthesize chiral biaryl compounds. chinesechemsoc.org The use of chiral phosphoramidite-stabilized palladium nanoparticles has also shown promise in achieving high enantioselectivity in Suzuki C-C coupling reactions. nih.gov
For instance, the asymmetric Suzuki-Miyaura coupling of 1-iodonaphthalen-2-yl trifluoromethanesulfonate (B1224126) with various arylboronic acids, catalyzed by a palladium complex with a chiral diamine ligand, has been reported to produce chiral biaryl triflates in high yields and with high enantiomeric excesses. chinesechemsoc.org
The table below highlights examples of enantioselective preparations involving 1-iodonaphthalene derivatives.
| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| L3PdCl₂ | 1-Iodonaphthalen-2-yl OTf, Arylboronic acids | Chiral biaryl triflates | up to 92 | up to 90 | chinesechemsoc.org |
| (S)-1@PdNP | 1-Iodonaphthalene, 2-Methyl-1-naphthylboronic acid | Chiral 2-methyl-1,1′-binaphthalene | 47 | 84 | nih.gov |
Methodological Advancements Towards High-Yield and Sustainable Synthesis
Recent advancements in synthetic methodologies have focused on improving reaction yields and promoting sustainability. This includes the development of more efficient catalytic systems and the use of environmentally benign reagents and reaction conditions.
An eco-friendly method for the iodination of activated arenes has been reported using a mixture of sodium iodate and sodium sulfite (B76179) in the presence of hydrochloric acid, providing mono-iodoarenes in high yields. scispace.com This method avoids the use of toxic reagents often employed in traditional iodination procedures. scispace.com
Furthermore, research into sustainable methanol production, although not directly related to this compound synthesis, reflects the broader trend in chemical manufacturing towards greener processes. unipd.itresearchgate.net These efforts often involve the use of renewable feedstocks and the development of highly selective catalysts to minimize by-product formation. unipd.it
The development of one-pot reactions, such as the diazotization-iodination of aromatic amines, also contributes to more efficient and sustainable syntheses by reducing the number of purification steps and minimizing waste. acs.org
Elucidation of Reactivity and Transformative Chemical Reactions
Reactions at the Aryl Iodide Moiety
The aryl iodide group is a versatile handle for introducing molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to many powerful synthetic transformations.
Cross-coupling reactions are fundamental transformations in organic synthesis, and the aryl iodide of 1-Iodonaphthalene-2-methanol is an excellent substrate for these processes. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions compared to the corresponding aryl bromides or chlorides.
Palladium catalysis is the cornerstone of modern cross-coupling chemistry. sigmaaldrich.comrsc.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.orgcore.ac.uk
Stille Reaction: This reaction involves the coupling of an organostannane reagent with an organic halide. wikipedia.orglibretexts.org For this compound, a Stille coupling would enable the formation of a new carbon-carbon bond at the C1 position of the naphthalene (B1677914) ring. The reaction is tolerant of a wide variety of functional groups, which is advantageous given the presence of the hydroxymethyl group. wikipedia.orgorganic-chemistry.org A typical reaction would involve treating this compound with an organotin reagent (R-SnBu₃) in the presence of a palladium catalyst like Pd(PPh₃)₄. libretexts.orgharvard.edu Although highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing generally less toxic and more stable organoboron reagents, such as boronic acids or esters. libretexts.orgyonedalabs.com The reaction of this compound with a boronic acid (RB(OH)₂) requires a palladium catalyst and a base. yonedalabs.comst-andrews.ac.uk The base is crucial for the activation of the organoboron compound to facilitate the transmetalation step. organic-chemistry.org A variety of palladium sources and ligands can be employed to optimize the reaction for specific substrates. st-andrews.ac.ukrsc.orgnih.gov Given its versatility and the commercial availability of a vast array of boronic acids, the Suzuki-Miyaura reaction represents a powerful method for the derivatization of this compound. yonedalabs.com
| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type | Reference |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | Not required | R-Aryl | wikipedia.org, libretexts.org |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / Ligand | K₂CO₃, K₃PO₄ | R-Aryl | st-andrews.ac.uk, yonedalabs.com |
Copper-mediated reactions, particularly the Ullmann condensation, are classical methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder, catalytic versions. researchgate.net The aryl iodide of this compound is a suitable substrate for these transformations. For instance, it can be coupled with phenols, amines, or thiols to form diaryl ethers, diaryl amines, and diaryl sulfides, respectively. The mechanism of these reactions is thought to involve oxidative addition of the aryl iodide to a Cu(I) species. st-andrews.ac.uk In some cases, copper salts can also have a synergistic effect in palladium-catalyzed reactions like the Stille coupling. organic-chemistry.org
Recent studies have also explored copper-catalyzed iododeboronation, a reaction that couples arylboronic acids with an iodine source. st-andrews.ac.uknih.govchemrxiv.org While this is the reverse of a typical coupling, understanding its mechanism, which may involve Cu(II) and Cu(III) intermediates, provides insight into the broader scope of copper's reactivity with aryl-boron and aryl-iodine bonds. st-andrews.ac.uknih.gov
While palladium and copper are the most common metals for cross-coupling reactions, other transition metals can also be employed. Nickel-catalyzed couplings, for example, have emerged as a powerful alternative, particularly for challenging substrates or for achieving different selectivity. researchgate.net Nickel catalysts can engage in similar catalytic cycles involving oxidative addition and reductive elimination. They are often more cost-effective than palladium catalysts. The aryl iodide in this compound would be a reactive partner in nickel-catalyzed cross-coupling reactions, such as couplings with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling).
The carbon-iodine bond can be transformed into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the basis for the formation of highly reactive organometallic intermediates. adichemistry.com
Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent, (2-(hydroxymethyl)naphthalen-1-yl)magnesium iodide. adichemistry.commnstate.edu The formation involves the oxidative insertion of magnesium into the C-I bond. adichemistry.comalfredstate.edu This organomagnesium compound is a potent nucleophile and a strong base. mnstate.edulibretexts.org It would readily react with various electrophiles. For example, reaction with carbon dioxide followed by an acidic workup would yield 2-(hydroxymethyl)naphthalene-1-carboxylic acid. adichemistry.com Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. adichemistry.comlibretexts.org It is critical to perform these reactions under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent. libretexts.orgwisc.edu The presence of the hydroxymethyl group in the starting material complicates this reaction, as its acidic proton would react with the Grignard reagent once formed. Therefore, protection of the alcohol, for example as a silyl (B83357) ether, would be necessary before forming the Grignard reagent.
Organolithium Reagents: Similarly, an organolithium reagent can be prepared by reacting this compound with an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange, or directly with lithium metal. masterorganicchemistry.comlibretexts.org Lithium-halogen exchange is often faster and cleaner than direct formation from the metal. masterorganicchemistry.com The resulting (2-(hydroxymethyl)naphthalen-1-yl)lithium is an even more reactive nucleophile and a stronger base than the corresponding Grignard reagent. fishersci.fr It undergoes similar reactions with electrophiles but often with greater reactivity. fishersci.fruniurb.it As with Grignard reagents, protection of the alcohol group is essential prior to the formation and use of the organolithium intermediate. uniurb.it
| Organometallic Reagent | Method of Formation | Key Reactivity | Necessary Precaution | Reference |
| Grignard (R-MgI) | R-I + Mg in Ether/THF | Strong Nucleophile, Strong Base | Anhydrous conditions, Protection of acidic protons | adichemistry.com, libretexts.org |
| Organolithium (R-Li) | R-I + 2 Li or R-I + R'-Li | Very Strong Nucleophile, Very Strong Base | Anhydrous conditions, Protection of acidic protons | masterorganicchemistry.com, libretexts.org |
The relatively weak C-I bond of this compound makes it susceptible to homolytic cleavage, initiating radical reactions. This can be achieved through the use of radical initiators or via photoinduction. libretexts.org For example, under the right conditions, the aryl iodide can participate in radical-mediated carbon-carbon bond-forming reactions. nih.gov Tris(trimethylsilyl)silane ((TMS)₃SiH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can mediate the addition of the naphthyl radical to alkenes or alkynes. nih.gov
Photochemical stimulation with UV light can also induce cleavage of the C-I bond, generating an aryl radical. This reactive intermediate can then be trapped by various radical acceptors or participate in cyclization reactions if a suitable tethered group is present. The hydroxymethyl radical (•CH₂OH) itself can undergo various reactions, such as addition to nitro compounds, though this pertains to a different molecule. rsc.org However, the principles of radical generation and reaction can be applied to the aryl radical derived from this compound.
Hypervalent Iodine Chemistry Applications
The presence of an iodine atom on the naphthalene ring allows this compound to serve as a precursor for the synthesis of hypervalent iodine(III) reagents. These reagents are known for their oxidizing properties and their ability to facilitate a variety of organic transformations. The general strategy involves the oxidation of the iodine atom to a higher oxidation state.
Commonly, iodoarenes are oxidized using reagents like sodium perborate (B1237305) in acetic acid or m-chloroperoxybenzoic acid (mCPBA) to form diacetoxyiodo(III)arenes. These resulting hypervalent iodine compounds can then be used in various synthetic applications. While specific studies on this compound as a precursor to hypervalent iodine reagents are not extensively documented, its structure suggests it would be a viable substrate for such transformations. The reactivity would be analogous to other iodoarenes.
Table 1: Potential Synthesis of Hypervalent Iodine(III) Reagents from this compound
| Oxidizing Agent | Solvent | Product Type | Potential Application |
| m-CPBA, Acetic Acid | Acetic Acid | (Diacetoxyiodo)naphthalene derivative | Oxidation of alcohols and phenols |
| Sodium Hypochlorite | Acetic Acid | (Diacetoxyiodo)naphthalene derivative | Precursor to other λ³-iodanes |
| Oxone, Trifluoroacetic Acid | Trifluoroacetic Acid | [Bis(trifluoroacetoxy)iodo]naphthalene derivative | Oxidative functionalizations |
Reactions at the Primary Alcohol (Hydroxymethyl) Functionality
The primary alcohol group at the 2-position of the naphthalene ring is a versatile site for a wide array of chemical modifications.
Selective Oxidation Reactions to Aldehyde or Carboxylic Acid
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde (1-iodonaphthalene-2-carbaldehyde) or carboxylic acid (1-iodonaphthalene-2-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.
For the selective oxidation to the aldehyde, mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. Another widely used method is the TEMPO-catalyzed oxidation with an oxidant like sodium hypochlorite.
To achieve the carboxylic acid, stronger oxidizing agents are necessary. Jones reagent (chromium trioxide in sulfuric acid and acetone) or potassium permanganate (B83412) are effective for this transformation. A two-step, one-pot procedure involving TEMPO/NaOCl followed by sodium chlorite (B76162) can also yield the carboxylic acid under milder conditions.
Table 2: Selective Oxidation of this compound
| Reagent(s) | Solvent | Product |
| PCC | Dichloromethane | 1-Iodonaphthalene-2-carbaldehyde |
| Dess-Martin Periodinane | Dichloromethane | 1-Iodonaphthalene-2-carbaldehyde |
| TEMPO, NaOCl | Dichloromethane/Water | 1-Iodonaphthalene-2-carbaldehyde |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone (B3395972) | 1-Iodonaphthalene-2-carboxylic acid |
| KMnO₄ | Basic solution | 1-Iodonaphthalene-2-carboxylic acid |
Nucleophilic Substitutions and Derivatizations
The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate or a halide. This can be achieved by reacting this compound with tosyl chloride in the presence of a base like pyridine (B92270) to form a tosylate. Subsequently, this tosylate can be displaced by various nucleophiles in an SN2 reaction.
Alternatively, the alcohol can be converted to an alkyl halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-(chloromethyl)-1-iodonaphthalene or 2-(bromomethyl)-1-iodonaphthalene. These alkyl halides are then excellent substrates for nucleophilic substitution with a wide range of nucleophiles.
Esterification and Etherification Protocols
Esterification: The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for a faster reaction under milder conditions, an acyl chloride or anhydride (B1165640) can be used in the presence of a base like pyridine.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. This involves deprotonating the alcohol of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
Table 3: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Catalyst/Base | Product Type |
| Fischer Esterification | Acetic Acid | Sulfuric Acid | Acetate Ester |
| Acylation | Acetyl Chloride | Pyridine | Acetate Ester |
| Williamson Ether Synthesis | Sodium Hydride, Methyl Iodide | - | Methyl Ether |
Intramolecular Cyclization and Annulation Reactions
While the core structure of this compound itself is not predisposed to simple intramolecular cyclization, derivatives of this compound can be designed to undergo such reactions. For instance, if the hydroxyl group is converted to a leaving group and a nucleophilic moiety is introduced at a suitable position on the naphthalene ring or a tethered side chain, intramolecular cyclization could be induced.
Furthermore, annulation reactions, which involve the formation of a new ring fused to the existing naphthalene system, could be envisioned. This would typically require multi-step synthetic sequences starting from this compound to introduce the necessary reactive functionalities.
Chemoselective Transformations and Orthogonal Reactivity Studies
The presence of two distinct reactive sites in this compound—the iodo group and the hydroxymethyl group—allows for the exploration of chemoselective transformations. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of the other by choosing appropriate reagents and conditions.
For example, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid under conditions that leave the carbon-iodine bond intact. Conversely, the iodo group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are typically catalyzed by palladium complexes and are compatible with the presence of a hydroxyl group. This orthogonal reactivity makes this compound a valuable building block in the synthesis of complex molecules, as it allows for the stepwise and controlled modification of the molecule at different positions.
Strategic Applications in Complex Molecule Synthesis
1-Iodonaphthalene-2-methanol as a Key Synthetic Building Block
This compound serves as a pivotal starting material for the synthesis of a variety of complex organic compounds. The presence of the iodine atom facilitates numerous palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in modern organic synthesis due to their high efficiency and functional group tolerance.
The reactivity of the iodo group in this compound makes it an excellent substrate for several key transformations:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the naphthalene (B1677914) core and various organoboron compounds. This is a powerful method for constructing biaryl structures, which are prevalent in many biologically active molecules and advanced materials.
Sonogashira Coupling: The coupling of the iodo-naphthalene with terminal alkynes, catalyzed by palladium and copper, provides a direct route to substituted alkynylnaphthalenes. These products are valuable intermediates for the synthesis of more complex polycyclic aromatic hydrocarbons and conjugated systems.
Heck Reaction: This palladium-catalyzed reaction involves the coupling of the aryl iodide with an alkene, leading to the formation of substituted naphthalene derivatives with new carbon-carbon double bonds. The intramolecular version of the Heck reaction is particularly useful for the construction of fused ring systems. organicreactions.orgwikipedia.orgwikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the naphthalene moiety and a wide range of amines. This is a crucial transformation for the synthesis of nitrogen-containing heterocyclic compounds and arylamines, which are common motifs in pharmaceuticals.
The adjacent hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, further expanding the synthetic utility of this building block. This bifunctionality allows for sequential or tandem reactions, enabling the efficient construction of intricate molecular frameworks.
Assembly of Structurally Diverse Naphthalene-Containing Compounds
The strategic positioning of the iodo and hydroxymethyl groups on the naphthalene scaffold of this compound provides a powerful platform for the assembly of a wide array of structurally diverse naphthalene-containing compounds. These compounds are of significant interest due to their presence in numerous natural products, pharmaceuticals, and materials with unique photophysical properties. researchgate.net
By employing a variety of synthetic strategies, chemists can leverage the reactivity of this compound to introduce a wide range of substituents and build complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl, alkyl, alkynyl, and amino groups at the 1-position. Subsequently, the hydroxymethyl group at the 2-position can be chemically manipulated to introduce further diversity. This sequential functionalization allows for the systematic and controlled synthesis of libraries of naphthalene derivatives with varying substitution patterns.
A key advantage of using this compound is the ability to perform intramolecular reactions. By tethering a reactive partner to the hydroxymethyl group, subsequent intramolecular cyclization via a palladium-catalyzed reaction involving the iodo group can lead to the formation of fused ring systems. This approach has been successfully employed in the synthesis of complex polycyclic and heterocyclic scaffolds.
Utility in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and the discovery of new biologically active compounds. rsc.orgcam.ac.ukcam.ac.uknih.gov this compound is an excellent scaffold for DOS due to its ability to undergo a variety of chemical transformations at two distinct positions.
The general strategy for utilizing this compound in DOS involves a branching reaction pathway. Starting from the common core of this compound, different reaction partners can be introduced at the iodo and hydroxymethyl positions in a combinatorial fashion. This approach allows for the generation of a large library of compounds with significant structural diversity from a single starting material.
For example, a library of naphthalene derivatives can be generated by first performing a series of different palladium-catalyzed cross-coupling reactions at the 1-position with a set of diverse coupling partners. The resulting products, each bearing a unique substituent at the 1-position, can then be further diversified by reacting the hydroxymethyl group at the 2-position with a range of reagents to introduce different functional groups. This combinatorial approach can rapidly generate a large and diverse chemical library for biological screening.
Development of Novel Polycyclic and Heterocyclic Scaffolds
The development of novel polycyclic and heterocyclic scaffolds is a central theme in medicinal chemistry and materials science, as these structural motifs are often associated with desirable biological activities and physical properties. acadiau.camdpi.comnih.govrsc.org this compound serves as a valuable precursor for the synthesis of a variety of such scaffolds.
Polycyclic Aromatic Hydrocarbons (PAHs): The Sonogashira coupling of this compound with terminal alkynes provides access to 1-alkynyl-2-(hydroxymethyl)naphthalenes. These intermediates can undergo subsequent intramolecular cyclization reactions, such as electrophilic cyclization or transition-metal-catalyzed annulation, to construct additional aromatic rings, leading to the formation of complex PAHs. researchgate.netresearchgate.net
Naphthalene-Fused Heterocycles: The functional handles on this compound allow for the construction of various fused heterocyclic systems.
Oxygen-Containing Heterocycles: The hydroxymethyl group can act as a nucleophile in intramolecular cyclization reactions. For instance, after conversion of the iodo group to a suitable electrophilic partner, intramolecular etherification can lead to the formation of naphthalene-fused oxacycles. rsc.orgresearchgate.net
Nitrogen-Containing Heterocycles: The Buchwald-Hartwig amination of this compound provides access to 1-amino-2-(hydroxymethyl)naphthalene derivatives. These intermediates can then undergo intramolecular condensation or cyclization reactions to form a variety of nitrogen-containing heterocycles fused to the naphthalene core, such as naphtho-fused pyridines, pyrimidines, or diazepines.
The ability to construct these diverse and complex ring systems from a readily available starting material highlights the strategic importance of this compound in modern synthetic chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-Iodonaphthalene-2-methanol, both ¹H and ¹³C NMR spectroscopy are indispensable for assigning the proton and carbon frameworks, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons of the hydroxymethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effects of the aromatic rings.
Aromatic Protons: The six aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The substitution pattern on the naphthalene ring will lead to a complex splitting pattern due to spin-spin coupling between adjacent protons.
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled with the hydroxyl proton) is anticipated for the methylene protons of the CH₂OH group, likely appearing in the range of δ 4.5-5.0 ppm.
Hydroxyl Proton (-OH): The hydroxyl proton will present as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule.
Aromatic Carbons: The ten carbon atoms of the naphthalene ring will show signals in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the iodine (C-1) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the aliphatic region, typically around δ 60-65 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| -CH₂OH | 4.5 - 5.0 | 60 - 65 |
| -OH | Variable | - |
| C-I | - | ~95-105 |
| C-COH | - | ~135-145 |
Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule by providing a highly precise mass measurement. This technique can differentiate between compounds with the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₁₁H₉IO. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), iodine (¹²⁷I), and oxygen (¹⁶O).
Calculated Exact Mass of this compound
| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 11 | 12.00000 | 132.00000 |
| Hydrogen (H) | 9 | 1.00783 | 9.07047 |
| Iodine (I) | 1 | 126.90447 | 126.90447 |
| Oxygen (O) | 1 | 15.99491 | 15.99491 |
| Total | 283.96985 |
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to the calculated exact mass would unequivocally confirm the molecular formula of this compound.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1000-1260 |
| C-I | Stretching | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption spectra in the UV region due to π-π* transitions of the aromatic system. The introduction of iodo and hydroxymethyl substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would likely display multiple absorption bands.
X-ray Diffraction Analysis for Solid-State Structure Determination
It is highly probable that this compound would exhibit similar solid-state packing, with the hydroxyl group participating in intermolecular hydrogen bonding. The presence of the bulky iodine atom at the 1-position would influence the crystal packing, potentially leading to a different crystal system and unit cell parameters compared to its non-iodinated analog. A successful single-crystal X-ray diffraction experiment on this compound would provide precise data on its molecular geometry and intermolecular interactions.
Theoretical and Computational Investigations of 1 Iodonaphthalene 2 Methanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-Iodonaphthalene-2-methanol. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular orbitals and the distribution of electron density, which are key determinants of a molecule's stability and reactivity. tandfonline.comresearchgate.net
Theoretical calculations for this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. tandfonline.com Such calculations begin with geometry optimization, where the molecule's structure is adjusted to find its lowest energy arrangement.
From the optimized structure, a variety of electronic properties can be determined. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. samipubco.com
Furthermore, calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the electronegative oxygen and iodine atoms would create regions of negative potential, highlighting sites susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential.
Table 1: Hypothetical Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents typical outputs from quantum chemical calculations.)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -850.123 | Represents the total electronic and nuclear energy of the molecule at 0 K. |
| HOMO Energy (eV) | -6.45 | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy (eV) | -0.98 | Indicates the energy of the lowest available orbital for an incoming electron; related to electron affinity. |
| HOMO-LUMO Gap (eV) | 5.47 | Correlates with chemical reactivity and stability. samipubco.com |
| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the oxidation of the methanol (B129727) group or substitution reactions on the naphthalene (B1677914) ring. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. nih.gov
A typical mechanistic study involves identifying all relevant stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. chemrevlett.com The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate.
For example, a computational study on the oxidation of the methanol group to an aldehyde could compare different pathways, perhaps involving different oxidizing agents. DFT calculations would be used to optimize the geometries of the reactants, the transition state for the hydrogen abstraction step, and the final products. The calculated activation energies would reveal which mechanistic pathway is kinetically favored. chemrevlett.com
Table 2: Hypothetical Energetics for a Proposed Oxidation Step of this compound (Note: The following data is illustrative and represents typical outputs from computational mechanistic studies.)
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Hydrogen Abstraction | Reactant Complex | 0.0 | Initial complex of this compound and an oxidizing agent. |
| Transition State (TS1) | +15.8 | The energy barrier for the abstraction of a hydrogen atom from the methanol group. | |
| Intermediate Complex | -5.2 | The complex formed after the hydrogen has been removed. |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Building upon the electronic structure calculations, computational models can predict the reactivity and selectivity of this compound in various reactions. Reactivity descriptors, derived from the electronic structure, can pinpoint the most reactive sites within the molecule.
For electrophilic aromatic substitution, a common reaction for naphthalene derivatives, the regioselectivity is of great interest. The substitution pattern is governed by the electronic properties of the substituted ring. The electron-donating character of the hydroxymethyl group (-CH₂OH) and the electron-withdrawing and steric effects of the iodine atom will influence the electron density at different positions on the naphthalene rings. Computational methods can quantify this by calculating parameters such as Mulliken or Natural Bond Orbital (NBO) charges on each carbon atom. Positions with higher negative charge are more susceptible to attack by electrophiles.
A more sophisticated approach involves calculating Fukui functions, which indicate the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying sites prone to nucleophilic or electrophilic attack, respectively.
To predict regioselectivity, computational chemists can model the reaction pathways for substitution at all possible positions. rsc.org For instance, in a nitration reaction, the transition states for the attack of the nitronium ion (NO₂⁺) at each available carbon on the naphthalene ring would be located. The position corresponding to the transition state with the lowest activation energy will be the predicted major product. rsc.org This approach has been successfully used to explain the regioselectivity observed in many organic reactions. rsc.org
Table 3: Hypothetical Calculated Activation Energies for Electrophilic Substitution on this compound (Note: The following data is illustrative and represents a typical approach for predicting regioselectivity.)
| Position of Attack | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |
|---|---|---|
| C-4 | 18.5 | Minor Product |
| C-5 | 17.2 | Major Product |
| C-8 | 19.1 | Minor Product |
Conformation and Conformational Dynamics Analysis
The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical properties and biological activity. For flexible molecules like this compound, conformational analysis is crucial for understanding its behavior. The primary source of flexibility in this molecule is the rotation around the single bond connecting the naphthalene ring (at C-2) and the methanol carbon.
Computational conformational analysis involves mapping the potential energy as a function of the dihedral angle of this rotatable bond. lumenlearning.com A potential energy surface (PES) scan is performed by systematically rotating this bond (e.g., in 10-degree increments) and calculating the energy at each step. This process reveals the low-energy (stable) conformations, which correspond to minima on the PES, and the high-energy (unstable) conformations, which represent the rotational barriers. lumenlearning.com
The stable conformations for the -CH₂OH group will likely be staggered arrangements that minimize steric hindrance between the hydroxyl group and the bulky iodine atom at the C-1 position and the hydrogen atom at the C-3 position. The highest energy conformations would be those where the hydroxyl group is eclipsed with these adjacent substituents. Molecular dynamics (MD) simulations can also be employed to study the conformational dynamics over time, providing insight into how the molecule explores its conformational space at a given temperature.
Table 4: Hypothetical Relative Energies of Conformers of this compound (Note: The following data is illustrative of a conformational analysis scan around the C(ring)-C(methanol) bond.)
| Dihedral Angle (H-O-C-C) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| ~60° | Gauche | 0.0 (Global Minimum) |
| 120° | Eclipsed | 3.5 (Rotational Barrier) |
| 180° | Anti | 0.8 (Local Minimum) |
| ~300° | Gauche | 0.2 (Local Minimum) |
Future Prospects and Innovation in 1 Iodonaphthalene 2 Methanol Research
Development of Eco-Friendly and Sustainable Synthetic Routes
The chemical industry is increasingly moving towards greener and more sustainable practices, a trend that is significantly influencing the synthesis of compounds like 1-Iodonaphthalene-2-methanol. Future research will prioritize the development of synthetic routes that minimize environmental impact by adhering to the principles of green chemistry.
Key areas of innovation are expected to include:
Use of Greener Solvents: A shift away from traditional volatile organic compounds towards more environmentally benign solvents is anticipated. This includes the exploration of bio-based solvents, such as methanol (B129727) and ethanol (B145695), and potentially supercritical fluids, to reduce the ecological footprint of synthetic processes. researchgate.netorientjchem.org
Renewable Feedstocks: While the naphthalene (B1677914) core is traditionally derived from fossil fuels, future research may explore pathways from renewable biomass sources to produce the naphthalene scaffold, contributing to a more sustainable chemical economy.
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis and ultrasound-mediated reactions is expected to grow. nih.govimpactfactor.org These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govimpactfactor.org
| Parameter | Conventional Approach | Future Green Approach |
|---|---|---|
| Solvents | Often volatile and hazardous organic solvents | Bio-based solvents, supercritical fluids, water researchgate.netorientjchem.org |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, sonication nih.govimpactfactor.org |
| Catalysts | Often stoichiometric and/or heavy metal-based | Recyclable heterogeneous catalysts, biocatalysts, iodine-based catalysts researchgate.net |
| Waste Generation | Higher, due to lower atom economy and use of auxiliary substances | Minimized, through higher atom economy and process intensification |
Exploration of Novel Catalytic Systems for Enhanced Efficiency
Catalysis is at the heart of modern organic synthesis, and the future of this compound research will undoubtedly involve the discovery and application of novel catalytic systems. These new catalysts will aim to improve reaction efficiency, selectivity, and sustainability.
Future research directions in catalysis for the synthesis and functionalization of this compound are likely to include:
Iodine-Based Catalysis: Given the presence of an iodine atom in the target molecule, the use of iodine and hypervalent iodine compounds as catalysts for various transformations is a promising and environmentally benign alternative to transition metals. researchgate.net These catalysts can facilitate a range of oxidative reactions for further functionalization of the naphthalene core. researchgate.net
Transition Metal Catalysis: While aiming for greener alternatives, the development of more efficient and selective transition-metal catalysts, for example, using ruthenium, will continue. rsc.org The focus will be on catalysts that operate under milder conditions and with lower catalyst loadings to minimize metal contamination in the final products.
Photocatalysis: The use of light to drive chemical reactions offers a sustainable and powerful tool. Future work could explore photocatalytic methods for the synthesis of this compound or its derivatives, enabling novel bond formations under mild conditions.
Integration into Automated and Flow Chemistry Platforms
The integration of automation and continuous flow chemistry is set to revolutionize the synthesis of complex organic molecules, including this compound. These technologies offer enhanced control, reproducibility, and scalability.
Key advancements in this area will likely involve:
Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. patsnap.com The small reaction volumes in flow reactors also enhance safety, especially when dealing with hazardous reagents or exothermic reactions. patsnap.com
Automated Synthesis Platforms: The development of automated platforms can accelerate the synthesis and screening of derivatives of this compound. These systems can perform multi-step syntheses and purifications with minimal human intervention, significantly speeding up the drug discovery and materials development process. researchgate.net
Real-time Reaction Monitoring: The integration of in-line analytical techniques (e.g., spectroscopy) into flow reactors will enable real-time monitoring and optimization of reaction conditions, leading to more efficient and reliable synthetic processes.
| Feature | Benefit in Synthesis |
|---|---|
| Precise control of reaction parameters | Improved yields, selectivity, and reproducibility patsnap.com |
| Enhanced heat and mass transfer | Faster reaction rates and safer handling of exothermic reactions |
| Small reactor volumes | Increased safety when working with hazardous materials patsnap.com |
| Scalability | Easier to scale up production from laboratory to industrial scale patsnap.com |
| Integration with automation | Enables high-throughput synthesis and optimization researchgate.net |
Advanced Computational Design for Targeted Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding the synthesis and understanding the reactivity of this compound and its derivatives.
Future applications of computational design in this field will likely include:
Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the mechanisms of reactions involved in the synthesis and functionalization of this compound. researchgate.net This understanding can help in optimizing reaction conditions and predicting the formation of byproducts.
Predicting Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of novel derivatives of this compound, aiding in their characterization. researchgate.net
Rational Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts by predicting their activity and selectivity for specific transformations involving the this compound scaffold.
Understanding Intermolecular Interactions: Molecular dynamics simulations can be employed to study the interactions of this compound derivatives with biological targets or within materials, guiding the design of new drugs and functional materials. nih.gov
Interdisciplinary Research Synergies
The future of research on this compound will be characterized by increasing collaboration between different scientific disciplines. This interdisciplinary approach will unlock new applications and a deeper understanding of the compound's potential.
Potential areas for synergistic research include:
Medicinal Chemistry: The naphthalene scaffold is present in numerous biologically active compounds. nih.gov this compound serves as a key intermediate for the synthesis of novel drug candidates. Collaboration with biologists and pharmacologists will be crucial for the design and evaluation of new therapeutic agents.
Materials Science: Naphthalene derivatives are important building blocks for organic electronic materials. nih.gov The unique electronic and photophysical properties that can be imparted by the iodo and methanol functionalities make this compound an attractive precursor for the development of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Catalysis and Organic Synthesis: The development of new synthetic methodologies for this compound will be driven by the needs of medicinal chemists and materials scientists, creating a feedback loop that fosters innovation in both fundamental and applied research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
